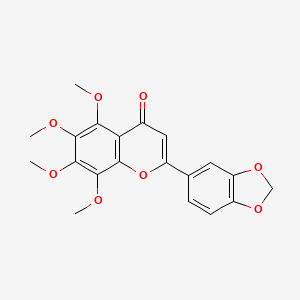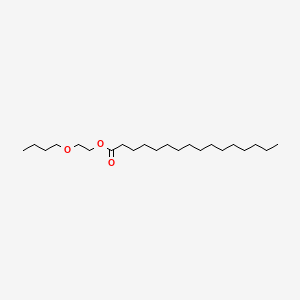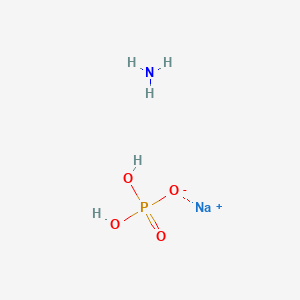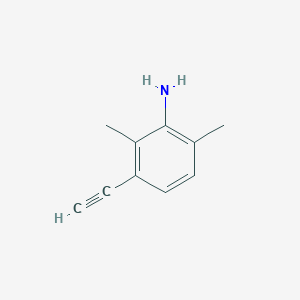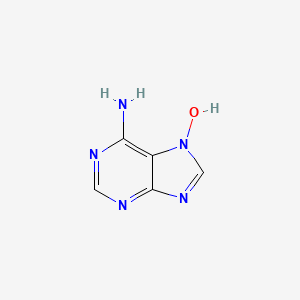![molecular formula C29H32N2O6 B13834150 (2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)
(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FMOC-D-DAB(DDE)-OH is a derivative of the amino acid 2,4-diaminobutyric acid, modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group and a DDE (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino group during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-D-DAB(DDE)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The FMOC group is introduced using FMOC chloride in the presence of a base such as sodium carbonate. The DDE group is then introduced using DDE chloride under similar conditions .
Industrial Production Methods
In industrial settings, the synthesis of FMOC-D-DAB(DDE)-OH follows similar routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of green solvents and environmentally friendly reagents is also being explored to minimize the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
FMOC-D-DAB(DDE)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The FMOC group can be removed using piperidine, while the DDE group can be removed using hydrazine.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for FMOC removal, hydrazine for DDE removal.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where FMOC-D-DAB(DDE)-OH serves as a building block .
Wissenschaftliche Forschungsanwendungen
FMOC-D-DAB(DDE)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
Wirkmechanismus
The mechanism of action of FMOC-D-DAB(DDE)-OH involves its role as a protecting group in peptide synthesis. The FMOC group protects the amino group of 2,4-diaminobutyric acid during the synthesis process, preventing unwanted side reactions. The DDE group provides additional protection and can be selectively removed under specific conditions .
Vergleich Mit ähnlichen Verbindungen
FMOC-D-DAB(DDE)-OH is unique due to its dual protecting groups, which provide enhanced stability and selectivity during peptide synthesis. Similar compounds include:
FMOC-D-DAB-OH: Lacks the DDE group, offering less protection.
FMOC-DAP-OH: Contains a different amino acid, 2,3-diaminopropionic acid.
FMOC-ORN-OH: Contains ornithine, another amino acid with a similar structure.
These compounds differ in their protecting groups and the specific amino acids they contain, which can affect their reactivity and suitability for different applications .
Eigenschaften
Molekularformel |
C29H32N2O6 |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C29H32N2O6/c1-29(2)15-25(32)22(26(33)16-29)11-13-30-14-12-24(27(34)35)31-28(36)37-17-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-11,23-24,30H,12-17H2,1-2H3,(H,31,36)(H,34,35)/t24-/m1/s1 |
InChI-Schlüssel |
NFCIJFBWDXNMRV-XMMPIXPASA-N |
Isomerische SMILES |
CC1(CC(=O)C(=CCNCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C |
Kanonische SMILES |
CC1(CC(=O)C(=CCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


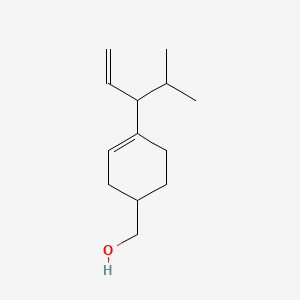
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)
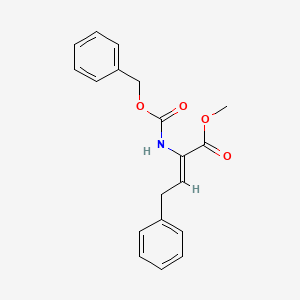
![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)


![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
